molecular formula C10H13N3O2S B6147213 3-nitro-4-(thiomorpholin-4-yl)aniline CAS No. 1860665-15-1

3-nitro-4-(thiomorpholin-4-yl)aniline

Cat. No.: B6147213
CAS No.: 1860665-15-1
M. Wt: 239.30 g/mol
InChI Key: CHRMFYCWCXLLBI-UHFFFAOYSA-N
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Description

3-Nitro-4-(thiomorpholin-4-yl)aniline (CID 163212223) is a nitro-substituted aniline derivative featuring a thiomorpholine ring at the para position relative to the amino group. Its molecular formula is C₁₀H₁₃N₃O₂S, with a SMILES notation of C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-] . The thiomorpholine group, a six-membered ring containing sulfur and nitrogen, enhances lipophilicity compared to morpholine analogues and introduces a metabolic "soft spot" due to sulfur’s susceptibility to oxidation . This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial, antifungal, and kinase inhibitor agents .

Properties

CAS No.

1860665-15-1

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

3-nitro-4-thiomorpholin-4-ylaniline

InChI

InChI=1S/C10H13N3O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2

InChI Key

CHRMFYCWCXLLBI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-nitro-4-(thiomorpholin-4-yl)aniline typically involves the nitration of 4-(thiomorpholin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

3-nitro-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-amino-4-(thiomorpholin-4-yl)aniline, while oxidation of the thiomorpholine ring can produce sulfoxides or sulfones .

Scientific Research Applications

3-nitro-4-(thiomorpholin-4-yl)aniline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential use as pharmaceuticals or agrochemicals.

    Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-4-(thiomorpholin-4-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiomorpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-nitro-4-(thiomorpholin-4-yl)aniline and analogous compounds:

Compound Name Substituents Molecular Formula Key Features Applications References
This compound Nitro (position 3), thiomorpholine (position 4) C₁₀H₁₃N₃O₂S High lipophilicity; sulfur enables metabolic oxidation; chair conformation in solid state Antimycobacterial agents, kinase inhibitors
4-(4-Nitrophenyl)morpholine Nitro (position 4), morpholine C₁₀H₁₂N₂O₃ Lower lipophilicity; oxygen in morpholine reduces metabolic lability; centrosymmetric dimers in crystal structure Precursor for amide coupling
3-Chloro-4-(thiomorpholin-4-yl)aniline Chloro (position 3), thiomorpholine (position 4) C₁₀H₁₃ClN₂S Chloro substituent enhances electron-withdrawing effects; potential for halogen bonding Pharmaceutical intermediates
3-Nitro-4-(trifluoromethoxy)aniline Nitro (position 3), trifluoromethoxy (position 4) C₇H₅F₃N₂O₃ Strong electron-withdrawing trifluoromethoxy group; increased thermal stability Fluorinated drug development
3-Nitro-4-(trifluoromethyl)aniline Nitro (position 3), trifluoromethyl (position 4) C₇H₅F₃N₂O₂ Trifluoromethyl group enhances lipophilicity and steric hindrance Agrochemical intermediates
5-Chloro-2-nitro-4-(trifluoromethyl)aniline Chloro (position 5), nitro (position 2), trifluoromethyl (position 4) C₇H₄ClF₃N₂O₂ Multi-substituted; chlorine and trifluoromethyl groups synergize electronic effects Antibacterial agents
2-Nitro-4-thiocyanatoaniline Nitro (position 2), thiocyanate (position 4) C₇H₅N₃O₂S Thiocyanate introduces polarizability; positional isomerism alters reactivity Dye and polymer intermediates

Key Comparative Findings

Thiomorpholine vs. Morpholine Analogues

  • The sulfur atom in thiomorpholine increases lipophilicity (logP ~2.5) compared to morpholine (logP ~1.8), enhancing membrane permeability .
  • Thiomorpholine’s sulfur is oxidized to sulfoxides/sulfones in vivo, enabling controlled metabolic degradation, whereas morpholine derivatives are more stable .
  • Crystal structures of thiomorpholine derivatives exhibit C–H···O hydrogen bonding and face-to-face aromatic stacking, unlike morpholine’s centrosymmetric dimers .

Substituent Effects Nitro Group Position: A nitro group at position 3 (meta to the amino group) reduces steric hindrance compared to position 2 (ortho), favoring nucleophilic substitution reactions . Electron-Withdrawing Groups: Trifluoromethoxy and trifluoromethyl substituents enhance thermal stability and electrophilic reactivity, making these compounds suitable for high-temperature syntheses . Halogen Substitution: Chloro derivatives (e.g., 3-Chloro-4-(thiomorpholin-4-yl)aniline) exhibit stronger intermolecular interactions via halogen bonding, influencing crystallization behavior .

Biological Relevance

  • Thiomorpholine-containing compounds show superior antimycobacterial activity compared to morpholine analogues, likely due to enhanced cellular uptake .
  • Trifluoromethyl-substituted anilines are prioritized in antibiotic development for their resistance to enzymatic degradation .

Biological Activity

3-Nitro-4-(thiomorpholin-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a thiomorpholine moiety attached to an aniline backbone. This unique structure contributes to its biological activity.

PropertyValue
CAS Number 1860665-15-1
Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nitro-containing compounds that have shown efficacy against pathogens.
  • Cell Cycle Disruption : Preliminary studies suggest that this compound may interfere with cell cycle progression, potentially leading to apoptosis in cancer cells.

Antitumor Activity

A study focusing on nitroaniline derivatives demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

Research has indicated that compounds containing thiomorpholine groups possess antimicrobial activities. A related study highlighted the effectiveness of similar compounds against drug-resistant strains of bacteria, suggesting that this compound could be explored for its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameMechanism of ActionBiological Activity
4-NitroanilineNitro group reductionAntitumor properties
3-Nitro-2-thiophenecarboxamideEnzyme inhibitionAntimicrobial activity
JSF-2019 (related triazine compound)Intrabacterial metabolismAntitubercular activity

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